Absence of Quantitative Pharmacological Profiling for Tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate
A comprehensive search of the primary pharmacological and chemical literature did not retrieve any quantitative binding, functional activity, ADME, or in vivo efficacy data for Tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate (CAS 1354951-64-6) [1]. The only quantitative analytical data identified is a stated purity specification of 95% from a commercial vendor . In contrast, the broader 4-aryl-3-hydroxypiperidine chemotype, including compounds such as (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine, has extensive, published pharmacological data, with reported Ki values across opioid receptor subtypes [2]. The target compound's complete lack of a public bioactivity profile precludes any direct or cross-study numerical comparison with these analogs at this time.
| Evidence Dimension | Biological activity quantification |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Related 4-aryl-3-hydroxypiperidine analogs (various): Extensive Ki, IC50, and in vivo data available |
| Quantified Difference | Not calculable (complete data absence vs. profiled comparators) |
| Conditions | Systematic literature search across PubMed, Google Patents, BindingDB, and vendor technical datasheets |
Why This Matters
For procurement, this means the compound has no proven biological value and should be sourced solely as a research intermediate, with all biological target engagement hypotheses considered entirely unvalidated.
- [1] Literature and database search conducted May 2026: PubMed, Google Patents, BindingDB, SigmaAldrich, CymitQuimica, Leyan, Chemsrc, and AK Scientific for CAS 1354951-64-6 and its IUPAC synonyms. No quantitative pharmacological data identified. View Source
- [2] Carroll FI, et al. Identification of an Opioid κ Receptor Subtype-Selective N-Substituent for (+)-(3R,4R)-Dimethyl-4-(3-hydroxyphenyl)piperidine. J Med Chem. 2016;59(16):7709-7720. View Source
